4-Isobutylpyridine
CAS No.: 4810-79-1
Cat. No.: VC21301693
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4810-79-1 |
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Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
IUPAC Name | 4-(2-methylpropyl)pyridine |
Standard InChI | InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3 |
Standard InChI Key | WACPXLKEEAMYCH-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=NC=C1 |
Canonical SMILES | CC(C)CC1=CC=NC=C1 |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Properties
4-Isobutylpyridine is characterized by a molecular formula of C9H13N and a molecular weight of 135.2062 g/mol . The compound is registered under CAS Registry Number 4810-79-1 and is also known by its systematic name Pyridine, 4-(2-methylpropyl)- . The structure consists of a pyridine ring with an isobutyl (2-methylpropyl) group attached at the para position relative to the nitrogen atom.
The compound's standard IUPAC InChI notation is InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3, which precisely defines its molecular structure in a machine-readable format . This notation indicates a pyridine ring with an isobutyl substituent at position 4, featuring a branched chain with a methine carbon bearing two methyl groups.
Structural Features
The structural features of 4-isobutylpyridine contribute significantly to its chemical behavior and reactivity. The pyridine ring contains an electron-deficient nitrogen atom that creates an electron-poor aromatic system compared to benzene. The isobutyl substituent at position 4 acts as an electron-donating group through inductive effects, which partially counteracts the electron-withdrawing nature of the pyridine nitrogen.
This structural arrangement influences several properties including:
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Basicity of the pyridine nitrogen
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Nucleophilicity of the compound
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Solubility in various solvents
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Interaction with electrophiles
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Coordination behavior with metals
Synthesis Methods
Hydrogenation of Unsaturated Precursors
One of the documented synthesis routes to 4-isobutylpyridine involves the catalytic hydrogenation of 4-(2-methyl-1-propen-1-yl)pyridine. This reaction employs 10% palladium on activated carbon as a catalyst under hydrogen atmosphere at 760.051 Torr pressure . The reaction proceeds with high efficiency, yielding approximately 90% of the target compound . This approach represents a straightforward method to reduce the unsaturated bond in the precursor to obtain the saturated isobutyl group.
Wittig Reaction Followed by Hydrogenation
A more detailed synthetic route involves a Wittig reaction followed by hydrogenation. The process begins with the reaction between isobutyltriphenylphosphonium iodide and potassium-tert-butoxide in tetrahydrofuran (THF) to form a Wittig reagent. This is followed by addition of pyridine-4-carboxaldehyde, resulting in an unsaturated intermediate . The reaction sequence is as follows:
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Formation of Wittig reagent from isobutyltriphenylphosphonium iodide and potassium-tert-butoxide in THF
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Reaction with pyridine-4-carboxaldehyde
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Extraction and purification to obtain the unsaturated intermediate (84% yield)
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Catalytic hydrogenation using 10% Pd/C under 1 atm pressure
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Purification by column chromatography to obtain 4-isobutylpyridine (90% yield)
This multi-step approach allows for controlled synthesis and high yields of the target compound.
Derivatives and Related Compounds
4-Isobutylpyridine Hydrochloride
The hydrochloride salt of 4-isobutylpyridine is a significant derivative with distinct properties from the parent compound. 4-Isobutylpyridine hydrochloride has a molecular formula of C9H13N·HCl and a molecular weight of 171.67 g/mol . The salt formation occurs through protonation of the pyridine nitrogen, creating a positively charged pyridinium ion paired with a chloride counter-ion.
This salt form typically exhibits:
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Increased water solubility compared to the free base
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Greater stability in storage
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Different crystalline properties
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Modified bioavailability if used in pharmaceutical applications
The compound has a reported shelf life of 1095 days (approximately 3 years) under appropriate storage conditions .
2-Bromo-4-isobutylpyridine
Another important derivative is 2-bromo-4-isobutylpyridine, which features a bromine atom at position 2 of the pyridine ring in addition to the isobutyl group at position 4 . This compound represents a functionalized version that can serve as an intermediate for further synthetic transformations through reactions at the bromine-substituted position. The bromine substituent provides a reactive site for various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.
4-Isobutyl-2-cyanopyridine
Applications and Research Significance
Synthetic Building Blocks
4-Isobutylpyridine serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecular structures. The pyridine ring provides a basis for further functionalization, while the isobutyl group introduces specific steric and electronic properties.
One documented synthetic pathway shows its conversion to 4-isobutylpyridine-2-carboxylic acid through a sequence involving oxidation with hydrogen peroxide in acetic acid, followed by treatment with trimethylsilyl cyanide and dimethylcarbonyl chloride, and final hydrolysis in hydrochloric acid . This transformation demonstrates the compound's utility as a precursor to more functionalized derivatives.
Structure-Activity Relationship Studies
Compounds like 4-isobutylpyridine are valuable in structure-activity relationship studies, particularly for understanding how substituents on the pyridine ring affect properties such as nucleophilicity, basicity, and reactivity patterns. The systematic study of 4-substituted pyridines provides insights into electronic effects and molecular interactions .
The Journal of Chemical Sciences study examining nucleophilicity values for numerous 4-substituted pyridines illustrates the importance of these compounds in fundamental chemical research . While 4-isobutylpyridine specifically wasn't included in the 50 compounds analyzed, related alkyl-substituted pyridines help establish patterns of reactivity that would extend to 4-isobutylpyridine.
Analytical Characterization
Spectroscopic Properties
While detailed spectroscopic data for 4-isobutylpyridine is limited in the provided sources, characterization of such compounds typically involves multiple analytical techniques. For compounds of this class, the following methods are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for:
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Aromatic protons of the pyridine ring (typically δ 7.0-8.5 ppm)
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Methylene protons adjacent to the pyridine ring (δ ~2.5 ppm)
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Methine proton of the isobutyl group (δ ~1.8 ppm)
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Methyl protons of the isobutyl group (δ ~0.9 ppm)
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¹³C-NMR would display signals for:
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Aromatic carbons of the pyridine ring (δ 120-150 ppm)
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Aliphatic carbons of the isobutyl group (δ 20-45 ppm)
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Mass Spectrometry:
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Expected molecular ion peak at m/z 135 corresponding to the molecular weight
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Fragmentation patterns characteristic of isobutyl loss and pyridine ring fragmentation
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Chromatographic Analysis
Purification and analysis of 4-isobutylpyridine, as mentioned in the synthesis protocols, typically employs column chromatography. The specific conditions reported include:
This suggests moderate polarity of the compound, consistent with the structural features of an alkyl-substituted pyridine.
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